An In-depth Technical Guide to N-Neopentyl-3-(2-phenoxyethoxy)aniline (CAS 1040686-24-5)
An In-depth Technical Guide to N-Neopentyl-3-(2-phenoxyethoxy)aniline (CAS 1040686-24-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for N-Neopentyl-3-(2-phenoxyethoxy)aniline (CAS 1040686-24-5) is limited. This guide has been constructed by analyzing its core structural components, predicting its properties based on analogous compounds, and proposing a robust synthesis pathway. All predicted data should be confirmed by empirical analysis.
Introduction
N-Neopentyl-3-(2-phenoxyethoxy)aniline is a complex secondary amine featuring a sterically hindered neopentyl group, a flexible phenoxyethoxy chain, and an aniline core. This unique combination of a bulky aliphatic amine, an aromatic ether, and a reactive aniline moiety suggests its potential as a versatile intermediate in medicinal chemistry and material science. The phenoxyethoxy group can enhance solubility and may be involved in specific binding interactions, while the neopentyl group provides significant steric bulk, which can be leveraged to control reactivity or to probe steric constraints in biological targets. This document serves as a foundational guide to its chemical identity, proposed synthesis, and predicted properties.
Molecular Structure and Core Component Analysis
The chemical identity of N-Neopentyl-3-(2-phenoxyethoxy)aniline is defined by its three primary structural components:
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Aniline Core: The central aniline ring is the site of N-alkylation and is susceptible to electrophilic aromatic substitution, allowing for further functionalization.
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Phenoxyethoxy Side Chain: This ether linkage, located at the meta-position of the aniline ring, introduces conformational flexibility and potential hydrogen bond accepting sites.
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N-Neopentyl Group: This bulky alkyl substituent is a key feature, sterically shielding the nitrogen atom and influencing the molecule's overall lipophilicity and shape.
Caption: Chemical structure of N-Neopentyl-3-(2-phenoxyethoxy)aniline.
Proposed Synthesis Pathway
A reliable method for the synthesis of N-Neopentyl-3-(2-phenoxyethoxy)aniline is via reductive amination. This approach offers high selectivity for the secondary amine and generally proceeds under mild conditions, making it a preferred method over direct alkylation which can suffer from over-alkylation. The starting materials for this synthesis are 3-(2-phenoxyethoxy)aniline and pivaldehyde (2,2-dimethylpropanal).
Caption: Proposed synthesis via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure and may require optimization.
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Imine Formation:
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In a round-bottom flask, dissolve 3-(2-phenoxyethoxy)aniline (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
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Add pivaldehyde (1.1 eq).
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Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.
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Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS to confirm the formation of the Schiff base intermediate.
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Reduction:
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Once imine formation is complete, cool the reaction mixture in an ice bath.
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Slowly add a reducing agent. Sodium cyanoborohydride (NaBH3CN) (1.5 eq) is a common choice as it selectively reduces the imine in the presence of the aldehyde.[1] Alternatively, catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) can be employed.[2]
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Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
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Work-up and Purification:
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Quench the reaction by the slow addition of water.
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If methanol was used as the solvent, remove it under reduced pressure.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product can be purified by column chromatography on silica gel to yield the pure N-Neopentyl-3-(2-phenoxyethoxy)aniline.
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Predicted Physicochemical Properties
The following properties are predicted based on the known characteristics of its constituent fragments and related molecules.
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C20H27NO2 | Based on structural components. |
| Molecular Weight | 313.44 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Neopentylamine is a colorless liquid[3], and the parent aniline is a solid.[4] |
| Boiling Point | > 300 °C (estimated) | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DCM, ethyl acetate). Low solubility in water. | The phenoxyethoxy moiety may slightly increase aqueous solubility compared to a simple N-alkylaniline. |
| logP (Octanol-Water Partition Coefficient) | ~4.5 - 5.5 (estimated) | The neopentyl group and two phenyl rings contribute to high lipophilicity. |
Expected Spectroscopic Characteristics
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¹H NMR:
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Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The protons on the aniline ring will show a characteristic splitting pattern for a 1,3-disubstituted ring. Protons on the terminal phenyl ring will also be in this region.
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Ether Protons: The two -CH2- groups of the ethoxy bridge are expected to appear as triplets around δ 4.0-4.5 ppm.
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Neopentyl Protons: A large singlet at approximately δ 0.9-1.0 ppm integrating to 9H for the three methyl groups. A singlet or doublet around δ 2.8-3.0 ppm integrating to 2H for the -CH2- group attached to the nitrogen.
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Amine Proton: A broad singlet (N-H) which may be in the range of δ 3.5-4.5 ppm, and its position will be concentration and solvent dependent.
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¹³C NMR:
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Aromatic Carbons: Multiple signals in the δ 110-160 ppm region.
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Ether Carbons: Signals around δ 60-70 ppm.
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Neopentyl Carbons: A quaternary carbon signal around δ 32 ppm, a -CH2- signal near δ 55 ppm, and a methyl signal around δ 27 ppm.
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IR Spectroscopy:
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N-H Stretch: A characteristic peak in the range of 3300-3500 cm⁻¹.
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C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹ and aromatic stretches above 3000 cm⁻¹.
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C-O Stretch: Strong signals for the ether linkages in the 1200-1250 cm⁻¹ region.
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Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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The molecular ion peak (M+) would be expected at m/z = 313.44. Common fragmentation patterns may include the loss of the neopentyl group or cleavage of the ether linkage.
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Potential Applications and Research Directions
Given its structure, N-Neopentyl-3-(2-phenoxyethoxy)aniline could be a valuable building block in several areas of research:
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Medicinal Chemistry: The aniline moiety is a common feature in many bioactive molecules. This compound could serve as a precursor for the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents. The specific combination of steric and electronic properties could lead to compounds with unique pharmacological profiles.
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Material Science: Aniline derivatives are used in the synthesis of conducting polymers and other functional materials. The phenoxyethoxy and neopentyl groups could be used to tune the solubility, processability, and final properties of such materials.
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Agrochemicals: The structural motifs present are found in some herbicides and pesticides. This compound could be explored as a scaffold for new agrochemicals.
Conclusion
While N-Neopentyl-3-(2-phenoxyethoxy)aniline is not a widely characterized compound, a thorough analysis of its structural components allows for a robust prediction of its chemical properties and a reliable synthesis strategy. The proposed reductive amination pathway provides a high-yield, selective route to this molecule. The predicted physicochemical and spectroscopic data offer a baseline for its identification and characterization. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this unique molecule in their respective fields.
References
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Wikipedia. Neopentylamine. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Wikipedia. Reductive amination. [Link]
